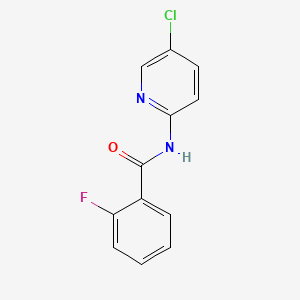

N-(5-chloropyridin-2-yl)-2-fluorobenzamide

Description

N-(5-Chloropyridin-2-yl)-2-fluorobenzamide is a halogenated benzamide derivative featuring a 5-chloropyridin-2-yl group attached to the nitrogen of a 2-fluorobenzamide scaffold. This compound is synthesized via amidation reactions between 2-fluorobenzoyl chloride and 5-chloro-2-aminopyridine, achieving moderate to high yields under optimized conditions . Its structural uniqueness lies in the combination of fluorine and chlorine substituents, which influence electronic properties, molecular conformation, and intermolecular interactions. The compound has been investigated as a precursor in the development of Factor Xa inhibitors, a class of anticoagulants, highlighting its relevance in medicinal chemistry .

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O/c13-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)14/h1-7H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOUSSGUTFKMAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188093 | |

| Record name | Benzamide, N-(5-chloro-2-pyridinyl)-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34556-81-5 | |

| Record name | Benzamide, N-(5-chloro-2-pyridinyl)-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034556815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(5-chloro-2-pyridinyl)-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-fluorobenzamide typically involves the reaction between 5-chloro-2-aminopyridine and 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the pyridine ring is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Amidation: The compound can be involved in amidation reactions to form amide bonds with other molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-fluorobenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- The electron-withdrawing effects of chlorine (in the target compound) versus bromine (in the brominated analogue) may influence reaction kinetics and yields.

Crystallographic and Conformational Analysis

Crystal Packing and Hydrogen Bonding

- Fo23 exhibits coplanar aromatic rings (interplanar angle: 0.5°) with amide planes tilted by ~23° from the aromatic rings. Stabilization arises from 1D amide···amide hydrogen bonds and C–H···F/O interactions .

Key Insight : Fluorine’s high electronegativity and small atomic radius favor tight crystal packing, whereas chlorine’s larger size may introduce steric constraints, reducing planarity compared to all-fluorinated analogues .

Comparison with Analogues :

- Brominated derivatives (e.g., N-(5-bromopyridin-2-yl)-3-fluorobenzamide ) show similar bioactivity profiles but may differ in metabolic stability due to halogen-specific pharmacokinetics .

- Trifluorinated benzamides (e.g., Fo23 ) are less common in therapeutic applications but serve as robust models for studying halogen bonding in drug design .

Database and Computational Insights

- Cambridge Structural Database (CSD) Analysis: Difluorinated benzamides (e.g., C₁₃H₉F₂NO) dominate the CSD with 30 entries, whereas trifluorinated variants (e.g., Fo23) are rare (1 reported structure) .

Biological Activity

N-(5-chloropyridin-2-yl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of aromatic amides, characterized by the presence of both chlorine and fluorine substituents. Its molecular formula is , with a molecular weight of approximately 265.1 g/mol. The unique combination of halogenated aromatic structures enhances its reactivity and potential biological interactions, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structures can act as inhibitors of factor Xa, a crucial enzyme in the coagulation cascade, which positions this compound as a potential anticoagulant agent.

Biological Activity Overview

- Anticoagulant Activity :

-

Antimicrobial Properties :

- The compound has also been studied for its antimicrobial effects. Similar compounds have shown promise against various bacterial and fungal strains, indicating that this compound could possess similar properties.

-

Anticancer Activity :

- The compound's structure allows it to interact with proteins involved in cancer cell signaling pathways. It has been evaluated for its ability to induce apoptosis in cancer cells, particularly through reversible covalent inhibition of kinases involved in cancer progression.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Synthesis and Evaluation :

-

In Vitro Studies :

- In vitro assays demonstrated that the compound could effectively inhibit the growth of specific bacterial strains, supporting its use as an antimicrobial agent.

-

Mechanistic Insights :

- Further research into the mechanistic pathways revealed that the compound's binding affinity to target proteins could be enhanced due to the presence of halogen atoms, which may increase lipophilicity and improve pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(5-chloropyridin-2-yl)-2-fluorobenzamide?

- Methodology : The synthesis typically involves amidation reactions between a chloropyridine derivative (e.g., 5-chloropyridin-2-amine) and a fluorobenzoyl chloride. Critical steps include:

- Pyridine ring activation : Use of coupling agents like EDCI/HOBt to facilitate amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) improve reaction efficiency, while bases like triethylamine neutralize HCl byproducts .

- Purification : Silica gel chromatography is standard, but recrystallization from ethanol/water mixtures may enhance purity .

- Challenges : Competing side reactions (e.g., hydrolysis of the acyl chloride) and low yields due to steric hindrance from the fluorobenzamide group require precise stoichiometric control .

Q. Which spectroscopic and analytical techniques are essential for characterizing N-(5-chloropyridin-2-yl)-2-fluorobenzamide?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of the chloropyridine and fluorobenzamide moieties. For example, the deshielded proton at C6 of the pyridine ring (~8.5 ppm) indicates substitution at C2 .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks at m/z 296 for intermediates) .

- Thermal Analysis : TGA/DSC assesses stability, with decomposition temperatures >200°C suggesting suitability for high-temperature applications .

Q. How can researchers validate the purity of synthesized N-(5-chloropyridin-2-yl)-2-fluorobenzamide?

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities at <0.5% levels .

- Elemental Analysis : Combustion analysis (C, H, N, Cl) should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How can structural modifications enhance the antiproliferative activity of N-(5-chloropyridin-2-yl)-2-fluorobenzamide derivatives?

- Rational Design :

- Substitution at the benzamide ring : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the para position improves interaction with hydrophobic enzyme pockets .

- Pyridine ring functionalization : Adding methyl or morpholine groups increases solubility and bioavailability .

- Biological Testing :

- IC₅₀ profiling : Compare activity across cancer cell lines (e.g., MCF-7 breast cancer) using MTT assays. Derivatives with IC₅₀ <10 μM are prioritized .

Q. What strategies resolve contradictions in crystallographic data for N-(5-chloropyridin-2-yl)-2-fluorobenzamide analogs?

- Data Collection : High-resolution X-ray diffraction (≤1.0 Å) minimizes errors in bond-length measurements.

- Software Tools :

- SHELX suite : SHELXL refines disordered fluorobenzamide groups using restraints for anisotropic displacement parameters .

- Twinned Data : For crystals with pseudo-merohedral twinning, SHELXD identifies correct space groups via Patterson methods .

- Validation : Cross-check with DFT-calculated bond angles (e.g., C-Cl bond length ~1.73 Å) .

Q. How does N-(5-chloropyridin-2-yl)-2-fluorobenzamide interact with Factor Xa in coagulation studies?

- Mechanistic Insights :

- Docking Studies : The chloropyridine moiety occupies the S1 pocket, while the fluorobenzamide group hydrogen-bonds with Gly216 .

- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., Boc-Ile-Glu-Gly-Arg-AMC). Derivatives with Kᵢ <1 nM show therapeutic potential .

- Structural Confirmation : Co-crystallization with Factor Xa (PDB deposition) validates binding modes .

Q. What experimental approaches address low solubility of N-(5-chloropyridin-2-yl)-2-fluorobenzamide in aqueous media?

- Formulation Strategies :

- Salt Formation : Maleate salts improve water solubility (e.g., from <0.1 mg/mL to >5 mg/mL) .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability for in vivo studies .

- Structural Tweaks : Introducing polar groups (e.g., sulfonyl or morpholine) at the pyridine ring boosts solubility without compromising activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.